UBP 282 was initially developed as a selective and competitive antagonist for AMPA and kainate receptors. It is part of a class of compounds that target glutamate receptors, which are crucial for various neurological functions. The compound has been withdrawn from commercial sale for unspecified reasons, indicating limited availability for research purposes .
The synthesis of UBP 282 involves several steps that typically include the formation of key intermediates followed by specific coupling reactions to achieve the final structure. The detailed synthetic route is not extensively documented in public literature, but it generally involves:
The exact parameters such as temperature, reaction times, and solvents used during synthesis are typically proprietary or not disclosed in available literature.
The molecular formula of UBP 282 is , with a molecular weight of approximately 333.3 g/mol. The structure features:
The structural representation can be summarized as follows:
This structure allows UBP 282 to effectively bind to the receptor sites, inhibiting their activity .
UBP 282 primarily participates in competitive inhibition reactions at AMPA and kainate receptor sites. The mechanism involves:
These interactions can be quantified using electrophysiological techniques to measure changes in current flow in response to receptor stimulation .
The mechanism of action of UBP 282 involves its role as an antagonist at AMPA and kainate receptors:
Research indicates that this mechanism can be beneficial in understanding diseases such as epilepsy and neurodegenerative disorders where glutamate signaling is dysregulated .
The physical and chemical properties of UBP 282 are crucial for its application in research:
These properties influence how UBP 282 is handled in laboratory settings and its efficacy in experimental applications .
UBP 282 has several significant applications in scientific research:
Despite its withdrawal from sale, UBP 282 remains an important compound within academic research contexts focused on understanding excitatory neurotransmission and developing potential therapeutics targeting these pathways .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: